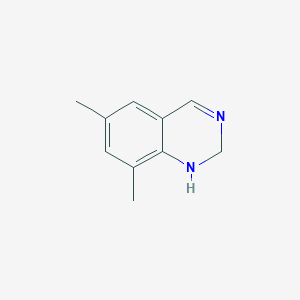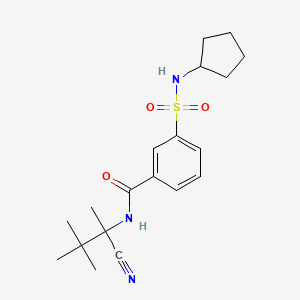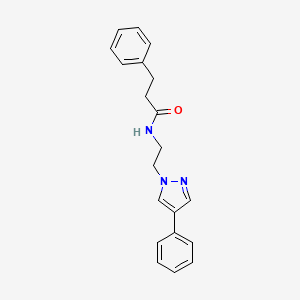
6,8-Dimethyl-1,2-dihydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-Dimethyl-1,2-dihydroquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core with two methyl groups attached at the 6th and 8th positions, and it exists in a dihydro form, indicating the presence of hydrogen atoms at specific positions in the ring structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-1,2-dihydroquinazoline can be achieved through various methods, including:
Aza-Diels-Alder Reaction: This method involves the reaction of an imine with an electron-rich alkene.
Microwave-Assisted Reaction: This method utilizes microwave irradiation to accelerate the reaction process, leading to higher yields and shorter reaction times.
Metal-Mediated Reaction: Transition metals such as palladium or copper can be used as catalysts to facilitate the formation of quinazoline derivatives.
Ultrasound-Promoted Reaction: Ultrasound waves can enhance the reaction rate and yield by providing energy to the reaction mixture.
Phase-Transfer Catalysis: This method involves the use of a phase-transfer catalyst to transfer one reactant from one phase to another, thereby increasing the reaction rate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Analyse Des Réactions Chimiques
6,8-Dimethyl-1,2-dihydroquinazoline undergoes various chemical reactions, including:
Applications De Recherche Scientifique
6,8-Dimethyl-1,2-dihydroquinazoline has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6,8-Dimethyl-1,2-dihydroquinazoline involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit enzymes such as glycogen synthase kinase (GSK-3), which plays a role in various cellular processes . The compound’s effects are mediated through its binding to these targets, leading to the modulation of biological pathways and therapeutic outcomes.
Comparaison Avec Des Composés Similaires
6,8-Dimethyl-1,2-dihydroquinazoline can be compared with other similar compounds, such as:
Quinazoline Oxides: These derivatives have an oxygen atom introduced into the quinazoline ring, leading to different chemical and biological properties.
Substituted Quinazolines: Compounds with various substituents at different positions on the quinazoline ring can exhibit a wide range of biological activities and therapeutic potentials.
Propriétés
IUPAC Name |
6,8-dimethyl-1,2-dihydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-7-3-8(2)10-9(4-7)5-11-6-12-10/h3-5,12H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIZVLHATRQZUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=NCN2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-Fluorobutyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2782987.png)


![N-[(4-fluorophenyl)methyl]-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2782994.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]-3,5-dimethoxybenzamide](/img/structure/B2782995.png)


![1-[2-(oxan-4-yloxy)pyridine-4-carbonyl]pyrrolidin-3-ol](/img/structure/B2782999.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2783002.png)
![(3R,6R,7AS)-6-Bromo-3-phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B2783003.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2783007.png)
![3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2783008.png)
